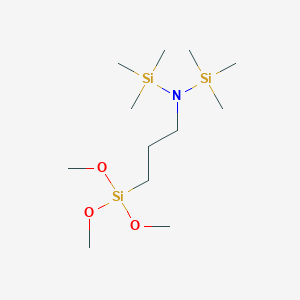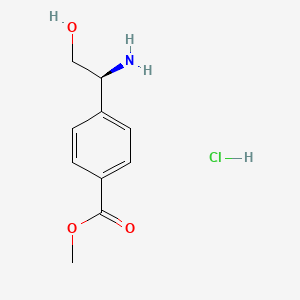
N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, 98%
Overview
Description
“N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, 98%” is a silicon-based compound. Silicon-based compounds are often used in the protection of a variety of functional groups, in the activation or modification of other functionalities, or as reagents in their own right .
Synthesis Analysis
While specific synthesis information for “N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, 98%” was not found, related compounds such as Tris[N,N-bis(trimethylsilyl)amide]cerium(III) and Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) are used as reactants for the synthesis of various compounds .Chemical Reactions Analysis
While specific chemical reactions involving “N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, 98%” were not found, related compounds like Tris[N,N-bis(trimethylsilyl)amide]cerium(III) are used in various reactions such as the synthesis of amidocerium(IV) oxides, sterically encumbered N-heterocyclic carbene ligands, and lanthanide imidodiphosphinate complexes with electroluminescent properties .Scientific Research Applications
Synthesis of Linear and Heterocyclic Compounds
Kirilin et al. (2009) explored the reactivity of aminopropyltriethoxysilane and N-[2-(aminoethyl)-N-3-(trimethoxysilyl)propyl]amine with diethylcarbamic acid trimethylsilyl ether and trimetisilylisocyanate. This process involves the formation of intermediate products that undergo intramolecular and intermolecular desilylation, leading to the creation of cyclic and linear products, respectively. This study highlights the utility of these compounds in synthesizing complex molecular structures (Kirilin, Belova, Gavrilova, & Korobova, 2009).
Catalysis of Intramolecular Alkene Hydroaminations
Kim et al. (2001) demonstrated the catalytic capabilities of bis(trimethylsilyl) amides, including compounds similar to N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, in intramolecular alkene hydroaminations. These catalysts enable highly stereocontrolled cyclization processes, which are pivotal in the synthesis of complex organic compounds (Kim, Livinghouse, & Bercaw, 2001).
Development of Hybrid Materials
Alauzun et al. (2005) researched the use of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and similar compounds for capturing carbon dioxide to form a supramolecular network. This network, upon hydrolytic polycondensation, yields structured hybrid materials with free amino groups, demonstrating the potential of these silanes in creating functionalized materials for various applications (Alauzun, Mehdi, Reyé, & Corriu, 2005).
Corrosion Resistance Enhancement
Chico et al. (2010) investigated the corrosion resistance of steel treated with silane solutions, including 3-aminopropyltriethoxysilane and related compounds. The study underscores the effectiveness of these silanes in improving the corrosion resistance of metals when used as pre-treatment before painting, indicating their valuable role in protective coatings (Chico, Fuente, Pérez, & Morcillo, 2010).
Synthesis of Complex Organosilicon Compounds
Verma et al. (2001) focused on the synthesis and characterization of heterocyclic substituted silatranes via simple condensation reactions involving 3-aminopropyltriethoxysilane. This work demonstrates the compound's utility in creating complex organosilicon structures, which could have implications in material science and catalysis (Verma, Nasim, & Venkataramani, 2001).
Mechanism of Action
Target of Action
N,N-Bis(trimethylsilyl)-3-aminopropyltrimethoxysilane, also known as Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- or MFCD29066950, is a type of organosilicon compoundIt is known to interact with various organic and inorganic substrates due to its silyl groups .
Mode of Action
The compound acts as a reagent in various chemical reactions. For instance, N,N-Bis(trimethylsilyl)amines, a class of compounds to which it belongs, can react with aldehydes or ketones in the presence of trimethylsilyl trifluoromethanesulfonate to give Schiff bases in high yields . This suggests that the compound can facilitate the formation of Schiff bases, which are functional groups in organic chemistry.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. In the synthesis of Schiff bases, it can influence the formation and transformation of functional groups, thereby affecting the overall pathway of organic synthesis .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, such as the formation of Schiff bases . This can lead to the synthesis of new compounds with potential applications in various fields, such as materials science and pharmaceuticals.
properties
IUPAC Name |
3-trimethoxysilyl-N,N-bis(trimethylsilyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33NO3Si3/c1-14-19(15-2,16-3)12-10-11-13(17(4,5)6)18(7,8)9/h10-12H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZENPUTBJZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN([Si](C)(C)C)[Si](C)(C)C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33NO3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)


![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)


![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)
